N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide
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Overview
Description
N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide is a sulfonamide derivative known for its diverse applications in scientific research and industry. This compound features a benzamide core with two sulfamoylphenyl groups, making it a valuable molecule in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide typically involves the reaction of 4-aminobenzenesulfonamide with benzoic acid derivatives. The process often employs peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like ethanol at room temperature, yielding the desired product with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as using eco-friendly solvents and minimizing waste, are often applied to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide groups can inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site and preventing the enzyme from catalyzing its reaction. This inhibition can disrupt various biological pathways, making the compound useful in drug development .
Comparison with Similar Compounds
Similar Compounds
N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}acetamide: Similar structure but with an acetamide group instead of a benzamide group.
4-chloro-N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide: Contains a chlorine atom on the benzamide ring, which can alter its chemical properties and reactivity.
5-chloro-2-methoxy-N-{2-(4-sulfamoylphenyl)ethyl}benzamide: Features additional substituents on the benzamide ring, providing different biological activities.
Uniqueness
N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide stands out due to its dual sulfamoylphenyl groups, which enhance its ability to interact with multiple molecular targets. This unique structure makes it a versatile compound in various research fields, from chemistry to medicine .
Properties
IUPAC Name |
N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S2/c20-28(24,25)17-10-8-16(9-11-17)22-29(26,27)18-12-6-15(7-13-18)21-19(23)14-4-2-1-3-5-14/h1-13,22H,(H,21,23)(H2,20,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZCBKBPPISJLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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